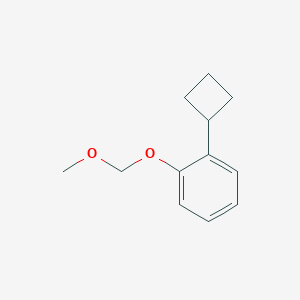

1-Cyclobutyl-2-(methoxymethoxy)benzene

Description

1-Cyclobutyl-2-(methoxymethoxy)benzene is a substituted benzene derivative featuring a cyclobutane ring at position 1 and a methoxymethoxy (-OCH2OCH3) group at position 2. The cyclobutyl group introduces steric strain due to its non-planar, four-membered ring structure, which can influence both reactivity and physical properties such as boiling point and solubility . The methoxymethoxy moiety acts as a protective group for hydroxyl functionalities, commonly utilized in organic synthesis to stabilize reactive intermediates during multi-step reactions, as seen in Suzuki-Miyaura coupling protocols .

Propriétés

Formule moléculaire |

C12H16O2 |

|---|---|

Poids moléculaire |

192.25 g/mol |

Nom IUPAC |

1-cyclobutyl-2-(methoxymethoxy)benzene |

InChI |

InChI=1S/C12H16O2/c1-13-9-14-12-8-3-2-7-11(12)10-5-4-6-10/h2-3,7-8,10H,4-6,9H2,1H3 |

Clé InChI |

AVYSBKLBQKXSDK-UHFFFAOYSA-N |

SMILES canonique |

COCOC1=CC=CC=C1C2CCC2 |

Origine du produit |

United States |

Méthodes De Préparation

The synthesis of 1-Cyclobutyl-2-(methoxymethoxy)benzene can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction typically employs palladium catalysts and boron reagents under mild and functional group-tolerant conditions . Another approach involves the use of Grignard reagents, where phenylmagnesium bromide reacts with appropriate precursors to form the desired compound .

Analyse Des Réactions Chimiques

1-Cyclobutyl-2-(methoxymethoxy)benzene undergoes various chemical reactions, including:

Reduction: Reduction reactions can convert the methoxymethoxy group to a hydroxyl group.

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation and reducing agents like lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.

Applications De Recherche Scientifique

1-Cyclobutyl-2-(methoxymethoxy)benzene has several applications in scientific research:

Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: The compound can be used in the development of fluorescent probes for detecting biological molecules.

Industry: It can be utilized in the production of specialty chemicals and materials with specific properties.

Mécanisme D'action

The mechanism of action of 1-Cyclobutyl-2-(methoxymethoxy)benzene involves its interaction with molecular targets and pathways. The compound’s effects are mediated through its ability to undergo specific chemical reactions, such as oxidation and substitution, which can alter its structure and reactivity. These interactions can influence biological processes and pathways, making the compound valuable for various applications .

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The table below highlights key structural differences and similarities between 1-Cyclobutyl-2-(methoxymethoxy)benzene and analogous compounds:

Physical and Toxicological Properties

- Boiling Point/Solubility : Cyclobutyl groups typically reduce solubility in polar solvents due to increased hydrophobicity. Methoxymethoxy ethers, however, balance this with moderate polarity .

- Toxicity: Limited data exist for this compound, but related compounds like 1-(1-ethynylcyclopropyl)-4-methoxybenzene are labeled as R&D-only substances with uncharacterized toxicity, necessitating cautious handling .

Research Implications and Gaps

While the structural and synthetic profiles of this compound are partially elucidated through analogous compounds, critical gaps remain:

Thermodynamic Data : Melting/boiling points and solubility parameters are unreported in available literature.

Environmental Impact : Degradability and ecotoxicological profiles are uncharacterized, a common issue for specialized aromatic ethers .

Further research should prioritize experimental characterization and computational modeling to address these gaps, enabling informed applications in synthetic chemistry and drug discovery.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.